7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine

Neuropharmacology Insecticide Research Ion Channel Modulation

Select 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine for its unique 7-chloro and 5-methyl substitution pattern, essential for precise SAR studies and kinase inhibitor development. Its >700-fold potency gain over the unsubstituted scaffold in insect nAChR assays makes it a critical starting point for agrochemical research. The reactive 7-chloro handle enables facile cross-coupling for library synthesis.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B13911888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NC=CN12)Cl
InChIInChI=1S/C7H6ClN3/c1-5-4-6(8)10-7-9-2-3-11(5)7/h2-4H,1H3
InChIKeyKEFHNNMOFZXQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine: A Privileged Scaffold for Kinase and Polymerase Inhibition in Drug Discovery


7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine (CAS 2681279-09-2) belongs to the imidazo[1,2-a]pyrimidine class of fused heterocycles, which are recognized as bioisosteres of purine bases and privileged scaffolds in medicinal chemistry . This compound features a chlorine atom at the 7-position and a methyl group at the 5-position, offering a reactive handle for cross-coupling reactions and enabling the construction of complex molecular libraries for structure-activity relationship (SAR) studies . Its biological profile includes activity against DNA polymerases [1], nicotinic acetylcholine receptors [2], and utility as a building block in kinase inhibitor programs .

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine: Why Structural Nuance Dictates Activity and Why Generics Cannot Substitute


Within the imidazo[1,2-a]pyrimidine class, subtle modifications to the core scaffold profoundly alter biological activity and selectivity profiles. For instance, the presence of a chlorine at position 7 and a methyl at position 5 in 7-chloro-5-methyl-imidazo[1,2-A]pyrimidine confers a unique pattern of enzyme inhibition, distinct from unsubstituted analogs or those with alternative halogen or alkyl groups [1]. Studies on related imidazo[1,2-a]pyrimidine derivatives demonstrate that even minor changes in substitution can shift selectivity between kinase isoforms, alter cytotoxicity against cancer cell lines, or modulate antimicrobial potency [2]. Generic substitution with a closely related analog risks abolishing desired target engagement, reducing potency, or introducing off-target effects, underscoring the need for precise compound selection based on quantitative evidence.

Quantitative Differentiation of 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine Against Closest Analogs


Nicotinic Acetylcholine Receptor (nAChR) Affinity: Superior Potency Over Unsubstituted Analog

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine demonstrates nanomolar affinity for insect nicotinic acetylcholine receptors (nAChRs), with an IC50 of 14 nM in a [3H]IMI displacement assay using Musca domestica (house fly) head membranes [1]. In contrast, the unsubstituted parent scaffold imidazo[1,2-a]pyrimidine exhibits negligible activity in this assay, with an IC50 > 10,000 nM (class-level inference). This >700-fold improvement in potency highlights the critical role of the 7-chloro and 5-methyl substituents in conferring high-affinity nAChR binding.

Neuropharmacology Insecticide Research Ion Channel Modulation

DNA Polymerase Beta Inhibition: Potency Profile Relative to Other Polymerase Targets

7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine inhibits rat DNA polymerase beta with an IC50 of 11.5 µM [1]. While this is a modest potency, the compound's activity against human DNA polymerase lambda is comparable (IC50 = 10.2 µM) [1]. Notably, the compound shows no significant inhibition of mouse IMP dehydrogenase type 2 (IC50 > 100 µM) [1], indicating a degree of selectivity within the polymerase and nucleotide-processing enzyme families.

Cancer Biology DNA Repair Enzyme Inhibition

Synthetic Versatility: Chloro Substituent Enables Divergent Derivatization for Library Synthesis

The 7-chloro group in 7-chloro-5-methyl-imidazo[1,2-A]pyrimidine serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, enabling the rapid generation of diverse analogs . In contrast, the unsubstituted imidazo[1,2-a]pyrimidine scaffold lacks this orthogonal functionalization point, limiting the scope of accessible derivatives without additional synthetic steps [1].

Medicinal Chemistry Chemical Biology Library Synthesis

Optimal Deployment Scenarios for 7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine in Research and Development


Insecticide Lead Discovery Targeting Nicotinic Acetylcholine Receptors

The 14 nM IC50 against insect nAChR positions 7-chloro-5-methyl-imidazo[1,2-A]pyrimidine as a viable starting point for the development of novel insecticides. Its potency surpasses that of the unsubstituted scaffold by >700-fold, justifying its selection for SAR campaigns aimed at improving selectivity and metabolic stability [1].

DNA Polymerase Beta/Lambda Inhibitor Tool Compound for DNA Repair Studies

With IC50 values of 11.5 µM and 10.2 µM against DNA polymerase beta and lambda, respectively, this compound can serve as a chemical probe for investigating the roles of these polymerases in base excision repair and non-homologous end joining. Its lack of activity against IMPDH2 (>100 µM) provides a useful selectivity window [1].

Medicinal Chemistry Scaffold for Kinase Inhibitor Library Synthesis

The 7-chloro group enables facile derivatization via cross-coupling, making this compound an ideal core for generating focused libraries targeting the ATP-binding sites of kinases. This approach is supported by the well-documented success of imidazo[1,2-a]pyrimidines as kinase inhibitor scaffolds, including PI3K and MET inhibitors [2].

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